3-(benzylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide
Description
3-(Benzylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide is a synthetic small molecule characterized by a propanamide backbone linked to a thiazole ring substituted with a pyridin-2-yl group and a benzylsulfonyl moiety.
Properties
IUPAC Name |
3-benzylsulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S2/c22-17(9-11-26(23,24)13-14-6-2-1-3-7-14)21-18-20-16(12-25-18)15-8-4-5-10-19-15/h1-8,10,12H,9,11,13H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGUMWSKCWVHEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via a nucleophilic substitution reaction.
Attachment of the Benzylsulfonyl Group: The benzylsulfonyl group is often introduced through a sulfonylation reaction using benzylsulfonyl chloride.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(benzylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridinyl or thiazolyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits significant biological activities , including:
- Antimicrobial Activity : The presence of the benzothiazole moiety enhances the compound's ability to disrupt bacterial cell membranes or inhibit key metabolic enzymes, making it a candidate for antimicrobial applications.
- Anti-inflammatory Effects : The sulfonamide group is known to modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the synthesis of pro-inflammatory mediators .
- Anticancer Potential : Similar benzothiazole derivatives have shown the ability to induce apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of various benzothiazole derivatives, 3-(benzylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide demonstrated potent activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The study highlighted its potential as a lead compound for developing new antibiotics.
Case Study 2: Anti-inflammatory Mechanism
A detailed investigation into the anti-inflammatory effects of this compound revealed that it significantly reduced inflammation in animal models by inhibiting COX enzymes. This effect was quantified using standard assays measuring inflammatory markers such as prostaglandin E2 levels .
Case Study 3: Anticancer Activity
Research focused on the anticancer properties showed that this compound induced apoptosis in human cancer cell lines through caspase activation. In vitro studies indicated that it inhibited cell growth effectively at micromolar concentrations, suggesting its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of 3-(benzylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity.
Comparison with Similar Compounds
Structural Features and Modifications
The compound’s structural analogs vary in substituents on the thiazole ring, sulfonyl/sulfanyl linkages, and aromatic substitutions. Key examples include:
Key Observations :
- Amide Backbone : The target compound uses a propanamide chain, while analogs like 7a/7b employ benzamide scaffolds. Propanamides offer greater conformational flexibility, which may enhance binding to dynamic enzyme pockets .
- Sulfonyl vs. Sulfanyl: The benzylsulfonyl group in the target compound contrasts with sulfanyl linkages in analogs (e.g., ).
- Heterocyclic Substitutions : Pyridin-2-yl (target) vs. indole (Compound 9) or furan () substitutions alter π-π stacking and hydrogen-bonding capabilities. Pyridine’s nitrogen may confer stronger base interactions in enzymatic active sites .
Biological Activity
3-(benzylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by recent research findings and data.
The molecular formula of this compound is . The compound features a sulfonamide group, which is known for its ability to interact with various biological targets.
Synthesis
The synthesis typically involves multiple steps:
- Formation of the thiazole ring.
- Introduction of the pyridinyl group.
- Addition of the benzylsulfonyl moiety.
Common solvents used in the synthesis include dimethylformamide (DMF), and catalysts like palladium on carbon (Pd/C) may be employed to enhance yields.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The benzylsulfonyl group can form covalent bonds with nucleophilic sites on proteins, while the pyridinyl and thiazolyl groups facilitate hydrogen bonding and π-π interactions. These interactions can modulate enzyme activity and influence various biological pathways .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that thiazole derivatives can inhibit bacterial growth, suggesting potential applications as antibacterial agents .
Anticonvulsant Properties
In related studies, thiazole-based compounds have demonstrated anticonvulsant activity. For example, derivatives were tested in animal models for their ability to suppress seizures induced by pentylenetetrazole (PTZ). The results indicated a favorable safety margin and effective seizure protection across various models, suggesting that similar compounds might share these beneficial effects .
Case Studies
- Anticonvulsant Screening : A study evaluated several thiazole derivatives for their anticonvulsant properties using the maximal electroshock test and PTZ test. Compounds demonstrated significant activity at low doses, indicating their potential as therapeutic agents for epilepsy .
- Antimicrobial Testing : Another investigation focused on the antimicrobial efficacy of related benzothiazole derivatives against various bacterial strains. The results revealed that certain derivatives exhibited potent inhibitory effects, highlighting their potential for further development as antibiotics .
Data Table: Biological Activity Summary
| Activity Type | Compound | Model/Method Used | Results |
|---|---|---|---|
| Anticonvulsant | Thiazole Derivatives | Maximal Electroshock Test | Significant seizure suppression |
| Antimicrobial | Benzothiazole Derivatives | In vitro testing against bacteria | Potent antibacterial activity |
| Enzyme Interaction | This compound | Enzyme inhibition assays | Modulation of enzyme activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
